2-N-cyclopentylpyridine-2,5-diamine

Medicinal Chemistry Drug Discovery Physicochemical Property

Researchers substituting the 2,5-diaminopyridine core often encounter unpredictable shifts in permeability and target binding. 2-N-Cyclopentylpyridine-2,5-diamine (CAS 52025-59-9) provides a definitive, high-purity solution for medicinal chemistry programs targeting enhanced passive permeability and CNS penetration. Procure this building block to ensure data integrity and avoid the variable results associated with simple analog swaps. - Predictable Lipophilicity: Achieve an XLogP3 of 1.8 (vs. -0.2 for the parent core) to improve oral bioavailability potential. - CNS-Targeted Design: Leverage a reduced TPSA of 50.9 Ų to align with blood-brain barrier penetration criteria. - Assured Supply: Minimum 95% purity standard, shipped under defined storage conditions for reproducible chemical biology probe synthesis.

Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
CAS No. 52025-59-9
Cat. No. B3270019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-N-cyclopentylpyridine-2,5-diamine
CAS52025-59-9
Molecular FormulaC10H15N3
Molecular Weight177.25 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC2=NC=C(C=C2)N
InChIInChI=1S/C10H15N3/c11-8-5-6-10(12-7-8)13-9-3-1-2-4-9/h5-7,9H,1-4,11H2,(H,12,13)
InChIKeyJHLKMVHFZJPVIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-N-Cyclopentylpyridine-2,5-diamine: Procurement Guide


2-N-cyclopentylpyridine-2,5-diamine (CAS 52025-59-9), also known as N2-cyclopentylpyridine-2,5-diamine, is a diamine-substituted pyridine building block with a cyclopentyl moiety on the 2-amino group [1]. It is primarily utilized as a high-value chemical intermediate in medicinal chemistry and drug discovery programs, where its unique structure offers a distinct physicochemical profile compared to unsubstituted 2,5-diaminopyridine [1][2].

Physicochemical Shift Cyclopentyl substitution increases lipophilicity and reduces polar surface area relative to unsubstituted core.
Scaffold Application Suitable as a building block for medicinal chemistry programs targeting membrane permeability modulation.
Specification Vendor-defined minimum purity supports reproducible synthesis for chemical biology tools.

2-N-Cyclopentylpyridine-2,5-diamine: Generic Substitution Risks


Scientific and industrial users must exercise caution when considering substituting 2-N-cyclopentylpyridine-2,5-diamine (CAS 52025-59-9) with seemingly similar diaminopyridine analogs. Simple substitution can lead to significant and unpredictable changes in key physicochemical properties, particularly lipophilicity and polar surface area, which are critical determinants of a compound's behavior in biological assays and chemical reactions [1][2]. These differences can directly impact cellular permeability, solubility, and target binding, rendering results from analog-based experiments non-transferable and compromising data integrity [1].

Unsubstituted 2,5-diaminopyridine

Replacing with the parent diamine may alter lipophilicity and polarity, shifting permeability and target-binding behavior.

Diaminopyridine Analogs

Similar analogs can exhibit different physicochemical profiles; assay results may not transfer directly without validation.

Lower-Purity Substitutes

Absence of a defined purity specification risks batch-to-batch variability, compromising reproducibility in sensitive studies.

2-N-Cyclopentylpyridine-2,5-diamine: Quantitative Evidence


Lipophilicity Advantage

The target compound, 2-N-cyclopentylpyridine-2,5-diamine, exhibits a significantly higher lipophilicity compared to the unsubstituted 2,5-diaminopyridine core. This is a critical differentiator for applications requiring improved membrane permeability. The XLogP3 value for the target compound is 1.8 [1], while the value for 2,5-diaminopyridine is -0.2 [2].

Lipophilicity (XLogP3)
Class-level
Target: 1.8 Unsubstituted: -0.2 Δ +2.0
Reported increase may support permeability screening.
Computed by XLogP3; experimental validation recommended.
Medicinal Chemistry Drug Discovery Physicochemical Property

Reduced Polar Surface Area

The introduction of the cyclopentyl group on the 2-amino position reduces the topological polar surface area (TPSA) of the molecule relative to the unsubstituted 2,5-diaminopyridine core. The target compound has a TPSA of 50.9 Ų [1], compared to 64.9 Ų for 2,5-diaminopyridine [2].

Polar Surface Area (TPSA)
Class-level
Target: 50.9 Ų Unsubstituted: 64.9 Ų Δ -14.0 Ų
TPSA reduction aligns with CNS penetration design principles (review needed).
Computed values; confirm with experimental permeability assays.
Medicinal Chemistry Drug Design Pharmacokinetics

Purity and Storage Specifications

For procurement decisions ensuring experimental reproducibility, the target compound is offered with a defined minimum purity specification of 95% . Long-term storage is specified as in a cool, dry place .

Purity & Storage
Specification review
Min. purity: 95% (vendor spec) Storage: cool, dry place
Defined specification supports batch consistency.
Incoming QC verification advised for critical applications.
Chemical Procurement Reproducibility Quality Control

2-N-Cyclopentylpyridine-2,5-diamine: Application Scenarios


Scaffold Optimization for Lipophilicity and Permeability

Utilize 2-N-cyclopentylpyridine-2,5-diamine (CAS 52025-59-9) as a core scaffold in medicinal chemistry programs where increasing the lipophilicity of a lead series is a primary objective. The quantitative increase in XLogP3 from -0.2 (unsubstituted core) to 1.8 for the target compound, as per PubChem data, supports its selection for improving passive cellular permeability and potentially oral bioavailability [1].

CNS-Penetrant Probe Design

Consider this compound for the synthesis of novel probes or drug candidates intended for central nervous system (CNS) targets. Its reduced topological polar surface area (TPSA) of 50.9 Ų, compared to 64.9 Ų for the parent diamine, aligns with established drug design principles for enhancing blood-brain barrier penetration [1].

High-Purity Building Blocks for Chemical Biology

Procure this compound for the development of high-quality chemical biology tools, such as fluorescent probes or affinity reagents, where starting material purity and defined storage are critical for reproducible synthesis and reliable assay results. The specified minimum purity of 95% from reputable vendors ensures a reliable starting point for these sensitive applications .

Application
Selection Property
Validation Focus
Scaffold permeability optimization
Lipophilicity shift (cyclopentyl substitution effect)
Passive permeability screening in cell-based assays
CNS-penetrant probe design
Reduced topological polar surface area (TPSA)
Membrane penetration models for CNS research targets
High-purity chemical biology tools
Vendor-specified minimum purity
Purity verification and storage stability testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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